molecular formula C13H20O3 B8671208 Methyl 8-(2-furyl)octanoate CAS No. 38199-50-7

Methyl 8-(2-furyl)octanoate

Cat. No. B8671208
Key on ui cas rn: 38199-50-7
M. Wt: 224.30 g/mol
InChI Key: BEDHFJANVUDDFI-UHFFFAOYSA-N
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Patent
US04009187

Procedure details

19 g of 8-(2-furyl)-octanoic acid were refluxed for 4 hours with 100 ml of methanol and 1.5 ml of sulphuric acid. The mixture was then evaporated to one third of its original volume. 100 g. of ice-water were then added, whereupon the mixture was extracted with ether.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].S(=O)(=O)(O)O.[CH3:21]O>>[CH3:21][O:14][C:13](=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
O1C(=CC=C1)CCCCCCCC(=O)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated to one third of its original volume
ADDITION
Type
ADDITION
Details
of ice-water were then added, whereupon the mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether

Outcomes

Product
Name
Type
Smiles
COC(CCCCCCCC=1OC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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